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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ALG-097558 is an orally bioavailable, pan-coronavirus 3C-like (3CL) protease inhibitor that has
been developed as a potential treatment for COVID-19. A significant advantage of ALG-097558
Is its pharmacokinetic profile, which supports twice-daily oral administration without the need
for a pharmacokinetic enhancer like ritonavir. Clinical and preclinical data indicate that the
compound is well-tolerated and demonstrates potent antiviral activity. This guide provides a
comprehensive overview of the available pharmacokinetic data, experimental methodologies,
and the mechanism of action of ALG-097558.

Mechanism of Action

ALG-097558 is a potent inhibitor of the main protease (Mpro), also known as the 3CL protease,
of coronaviruses. This enzyme is essential for the replication of the virus as it is responsible for
cleaving the viral polyproteins into functional proteins. By inhibiting this protease, ALG-097558
effectively blocks viral replication. Its broad-spectrum activity targets a range of coronaviruses,
making it a candidate for both current and potential future coronavirus outbreaks.
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Figure 1: Mechanism of action of ALG-097558.
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Pharmacokinetic Profile

Publicly available information on the specific quantitative pharmacokinetic parameters of ALG-
097558 is limited. However, press releases and presentations from Aligos Therapeutics have
provided a qualitative summary of its favorable profile.

Preclinical Pharmacokinetics (Syrian Hamster Model)

While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability
in hamsters are not publicly available, efficacy studies have been conducted. In a SARS-CoV-2
hamster infection model, oral administration of ALG-097558 resulted in a significant reduction
of viral load.[1]

Table 1: Preclinical Efficacy Dosing in Syrian Hamsters

Dose Level (mg/kg) Efficacy Outcome

- Significant decrease in viral RNA and virus titers
' in lung tissue.[1]

8.3 Significant decrease in viral RNA and virus titers
' in lung tissue.[1]

- Significant decrease in viral RNA and virus titers

in lung tissue.[1]

Clinical Pharmacokinetics (Healthy Volunteers)

A Phase 1 clinical trial (NCT05840952) was conducted to evaluate the safety, tolerability, and
pharmacokinetics of ALG-097558 in healthy volunteers. The study included single ascending
dose (SAD) and multiple ascending dose (MAD) cohorts.[2]

Key qualitative findings from the Phase 1 study include:

» Safety and Tolerability: ALG-097558 was well-tolerated in single doses up to 2000 mg and in
multiple doses of up to 800 mg administered every 12 hours for 7 days.[3]
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» Dosing Regimen: The pharmacokinetic profile supports a twice-daily (Q12) dosing regimen.

[3]

» Ritonavir-Free: The drug does not require co-administration with ritonavir, a common
pharmacokinetic booster for other protease inhibitors.[3]

e Food Effect: There is no significant food effect on the absorption of ALG-097558.[3]

Detailed quantitative data from this study, including Cmax, Tmax, AUC, and half-life for each
dose cohort, have been presented at scientific conferences but are not yet publicly available in
peer-reviewed publications.

Table 2: Human Phase 1 Study Dosing Regimens

Study Phase Dose Dosing Schedule

Single Ascending Dose (SAD) Up to 2000 mg Single dose|[3]

Multiple Ascending Dose

Up to 800 m Every 12 hours for 7 days[3
(MAD) p g y ys[3]

Experimental Protocols
Preclinical Hamster Infection Model

A standardized Syrian hamster model of SARS-CoV-2 infection is widely used to evaluate the
efficacy of antiviral candidates. While the specific protocol for ALG-097558 studies is not
detailed in the public domain, a general methodology is as follows:

Animal Model: Male Syrian hamsters are used.
 Virus Inoculation: Hamsters are intranasally inoculated with a specific strain of SARS-CoV-2.

e Drug Administration: ALG-097558 is administered orally at various dose levels, typically
starting at a predefined time point post-infection.

o Efficacy Assessment: At selected time points, animals are euthanized, and lung tissue is
collected to measure viral load (e.g., via RT-qPCR for viral RNA and plaque assay for
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infectious virus). Histopathological analysis of lung tissue is also performed to assess
disease severity.

Phase 1 Clinical Trial (NCT05840952)

The Phase 1 study was a multi-part, randomized, double-blind, placebo-controlled trial in
healthy volunteers.

ALG-097558 Phase 1 Clinical Trial Workflow (NCT05840952)

Additional Studies

Drug-Drug Interaction Study

Food Effect Study

Randomization Multiple Ascending Dose (MAD) Follow-up l
> > 7y
Multiple Doses
(up to 800 mg Q12 for 7 days)

Part 1 Single Ascending Dose (SAD)

- Single Doses
gl (up to 2000 mg)

Click to download full resolution via product page

Figure 2: High-level workflow of the ALG-097558 Phase 1 clinical trial.

¢ Study Population: Healthy adult volunteers.
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» Single Ascending Dose (SAD): Participants received a single oral dose of ALG-097558 or a
placebo. Blood samples were collected at multiple time points to determine the
pharmacokinetic profile.

o Multiple Ascending Dose (MAD): Participants received multiple oral doses of ALG-097558 or
a placebo over a set period (e.g., 7 days). Blood samples were collected to assess steady-
state pharmacokinetics.

o Food Effect Assessment: The impact of a high-fat meal on the absorption and
pharmacokinetics of ALG-097558 was evaluated.

e Drug-Drug Interaction (DDI) Assessment: The potential for interactions with other
medications was investigated.

o Pharmacokinetic Sampling: Serial blood samples were collected at predetermined time
points after drug administration. Plasma concentrations of ALG-097558 were measured
using a validated analytical method (e.g., LC-MS/MS).

e Pharmacokinetic Analysis: Standard pharmacokinetic parameters, including Cmax
(maximum concentration), Tmax (time to maximum concentration), AUC (area under the
concentration-time curve), and t1/2 (half-life), were calculated using non-compartmental
analysis.

Oral Bioavailability

While a specific percentage for the oral bioavailability of ALG-097558 has not been publicly
disclosed, the preclinical and clinical data strongly suggest good oral absorption. The observed
efficacy in the hamster model with oral administration and the pharmacokinetic profile in
humans supporting twice-daily dosing without a booster indicate that a therapeutically effective
concentration is achieved in the systemic circulation after oral intake.

Conclusion

ALG-097558 is a promising oral antiviral candidate for the treatment of COVID-19. Its
mechanism of action as a pan-coronavirus 3CL protease inhibitor, combined with a favorable
pharmacokinetic profile that allows for simple, twice-daily oral dosing without the need for
ritonavir boosting or food restrictions, positions it as a potentially valuable therapeutic option.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15568079?utm_src=pdf-body
https://www.benchchem.com/product/b15568079?utm_src=pdf-body
https://www.benchchem.com/product/b15568079?utm_src=pdf-body
https://www.benchchem.com/product/b15568079?utm_src=pdf-body
https://www.benchchem.com/product/b15568079?utm_src=pdf-body
https://www.benchchem.com/product/b15568079?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Further publication of detailed quantitative pharmacokinetic data from the completed Phase 1
study will provide a more complete understanding of its clinical pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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